N-BOC-D-Arginine hydrochloride

Catalog No.
S983834
CAS No.
113712-06-4
M.F
C11H23ClN4O4
M. Wt
274,4*36,5*18,0 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-BOC-D-Arginine hydrochloride

CAS Number

113712-06-4

Product Name

N-BOC-D-Arginine hydrochloride

IUPAC Name

(2R)-5-(diaminomethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrochloride

Molecular Formula

C11H23ClN4O4

Molecular Weight

274,4*36,5*18,0 g/mole

InChI

InChI=1S/C11H22N4O4.ClH/c1-11(2,3)19-10(18)15-7(8(16)17)5-4-6-14-9(12)13;/h7H,4-6H2,1-3H3,(H,15,18)(H,16,17)(H4,12,13,14);1H/t7-;/m1./s1

InChI Key

HDELGKMVZYHPPB-OGFXRTJISA-N

SMILES

CC(C)(C)OC(=O)NC(CCCN=C(N)N)C(=O)O.Cl

Synonyms

N-BOC-D-Argininehydrochloride;113712-06-4;(R)-2-((tert-Butoxycarbonyl)amino)-5-guanidinopentanoicacidhydrochloride;Boc-D-Arg-OH.HCl;N-ALPHA-BOC-L-ARGININEHYDROCHLORIDE;KSC911K3L;SCHEMBL7264801;CTK8B1535;MolPort-009-198-493;Nalpha-Boc-D-arginineHydrochloride;ANW-28316;FC1231;AKOS015847167;RTR-014794;AK-75721;SC-24261;KB-209687;B2204;(tert-butoxycarbonyl)-D-argininehydrochloride;Nalpha-(tert-Butoxycarbonyl)-D-arginineHydrochloride

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCN=C(N)N)C(=O)O.Cl

Protecting Group Strategy

  • N-BOC-D-Arginine hydrochloride functions as a protecting group for the alpha-amino group (N-terminus) of the D-arginine amino acid. This protecting group strategy allows for the selective modification of other amino acids within the peptide sequence during chain assembly. Source: ChemDirect:

    • The BOC (tert-butoxycarbonyl) group is a widely used protecting group in peptide synthesis due to its stability under various reaction conditions used for peptide bond formation and its ease of removal under specific acidic conditions. Source: VWR International:

D-enantiomer Incorporation

  • N-BOC-D-Arginine hydrochloride specifically provides the D-enantiomer of arginine. This is crucial for research involving peptides where the stereochemistry (spatial arrangement of atoms) of the amino acid is critical for function.

    • L-amino acids are the naturally occurring form found in proteins, while D-amino acids are mirror images with potentially different biological properties. Source: National Center for Biotechnology Information:

Applications in Peptide Research

  • The incorporation of D-amino acids, including D-arginine, can be used to design and synthesize peptide analogs with altered properties compared to their natural L-amino acid counterparts. These analogs can be employed in various research applications:

    • Study the structure-function relationship of peptides by introducing specific modifications and observing the impact on biological activity.
    • Develop peptidomimetics, which are molecules that mimic the structure and function of natural peptides but exhibit improved stability or other desirable properties.
    • Investigate protein-protein interactions by creating peptides that bind to specific protein targets.

N-BOC-D-Arginine hydrochloride is a derivative of the amino acid arginine, specifically protected with a tert-butyloxycarbonyl (Boc) group. Its chemical formula is C₁₁H₂₃ClN₄O₄, and it presents as a white to almost white crystalline powder. The Boc group serves as a protective group that stabilizes the amino acid during

  • Safety Data Sheet: Consult the Safety Data Sheet (SDS) from a reputable supplier for detailed information on safety hazards, handling procedures, and disposal methods.
  • General Precautions: As with any laboratory chemical, N-BOC-D-Arginine hydrochloride should be handled with care using appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat. Avoid inhalation, ingestion, and contact with skin and eyes.
Typical of amino acids and their derivatives:

  • Deprotection Reactions: The Boc group can be removed under acidic conditions, regenerating the free amine of D-arginine. Common reagents for this reaction include trifluoroacetic acid or hydrochloric acid.
  • Peptide Coupling: The free amine can react with carboxylic acids or activated esters to form peptide bonds. This reaction is often facilitated by coupling agents such as dicyclohexylcarbodiimide or 1-hydroxybenzotriazole.
  • Substitution Reactions: The guanidino group of arginine can participate in nucleophilic substitution reactions, making N-BOC-D-Arginine hydrochloride useful in synthesizing more complex molecules .

N-BOC-D-Arginine hydrochloride exhibits several biological activities attributed to its parent compound, D-arginine. Arginine is known to play a crucial role in various physiological processes, including:

  • Nitric Oxide Production: Arginine is a precursor for nitric oxide synthesis, which is important for vascular function and modulation of blood flow.
  • Hormonal Regulation: It influences the secretion of hormones such as insulin and growth hormone.
  • Immune Function: Arginine is involved in immune response modulation, enhancing the activity of certain immune cells.

The Boc-protected form allows for controlled delivery and activation in biological systems, making it valuable in therapeutic applications .

The synthesis of N-BOC-D-Arginine hydrochloride typically involves the following steps:

  • Protection of D-Arginine: D-arginine is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (such as triethylamine) to introduce the Boc protecting group.
  • Formation of Hydrochloride Salt: The Boc-protected D-arginine can then be converted into its hydrochloride salt by reacting with hydrochloric acid.
  • Purification: The product is purified through recrystallization or chromatography to achieve high purity levels suitable for biological applications .

N-BOC-D-Arginine hydrochloride has diverse applications in scientific research and pharmaceutical development:

  • Peptide Synthesis: It serves as a key building block for synthesizing peptides and proteins, particularly those requiring D-amino acids for enhanced stability.
  • Drug Development: Its derivatives are explored for therapeutic applications, including treatments for cardiovascular diseases and metabolic disorders.
  • Biochemical Research: Used as a reagent in various biochemical assays and studies involving nitric oxide signaling pathways .

Interaction studies involving N-BOC-D-Arginine hydrochloride often focus on its role in modulating enzyme activity and receptor interactions. Research indicates that arginine derivatives can influence:

  • Nitric Oxide Synthase Activity: By providing substrate availability for nitric oxide production.
  • Receptor Binding Affinity: Modifying peptide sequences incorporating D-arginine may alter binding characteristics to receptors involved in cardiovascular and metabolic pathways.

These interactions underscore the potential therapeutic benefits of N-BOC-D-Arginine hydrochloride in clinical settings .

Several compounds exhibit structural and functional similarities to N-BOC-D-Arginine hydrochloride. Here are some notable examples:

Compound NameStructure/FunctionalityUnique Aspects
N-Boc-L-ArginineL-isomer of arginine; similar protective groupMore commonly used in peptide synthesis
N-Boc-LysineLysine derivative; contains an amino groupUsed extensively in protein modification
N-Boc-CitrullineCitrulline derivative; involved in urea cyclePrecursor to arginine; different metabolic roles
N-Boc-GlycineSimplest amino acid; used as a building blockLacks side chain variability

N-BOC-D-Arginine hydrochloride's uniqueness lies in its specific D-isomer configuration and its role as a precursor for nitric oxide synthesis, distinguishing it from other amino acid derivatives used in peptide synthesis .

Dates

Modify: 2023-08-15

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